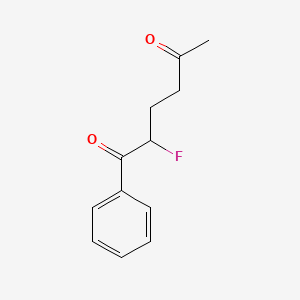

![molecular formula C8H7N3O3 B575323 Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 181283-94-3](/img/structure/B575323.png)

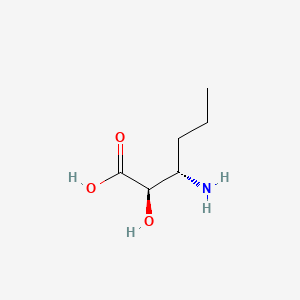

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that has a pyrazine ring fused with a furan ring. This compound has shown promising results in various scientific studies due to its unique chemical properties.

科学研究应用

Antitumor Activity

“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” has been studied for its potential antitumor activity. It has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Cell Cycle Analysis

The effects of the methoxylated compounds on the cell cycle profile were further studied in the AGS cell line. However, even for the most active and selective compound against this cell line, it was observed that a huge number of dead cells gave rise to an atypical distribution on the cell cycle profile .

Apoptosis Induction

These compounds have been studied for their ability to induce apoptosis in cancer cells. However, it was found that these cells were not apoptotic, which points to a different mechanism of action for the AGS cell growth inhibition .

Toxicity in Non-Tumor Cells

The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) .

Synthesis of Novel Compounds

“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” can be used in the synthesis of novel compounds. For example, several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling .

Biological Activities of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which include “Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

作用机制

Target of Action

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a novel compound that has been synthesized and studied for its potential antitumor activity . The primary targets of this compound are human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These cells play a crucial role in the development and progression of various types of cancer.

Mode of Action

It has been observed that the compound can inhibit the growth of certain tumor cells The compound interacts with these cells, leading to changes in their growth and proliferation

Result of Action

The most promising compounds, including Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, showed some selectivity against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

属性

IUPAC Name |

methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFWNAHNEDRPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=NC=CN=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)